molecular formula C13H24N2O2 B1403739 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane CAS No. 1363381-83-2

8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane

Cat. No.: B1403739
CAS No.: 1363381-83-2
M. Wt: 240.34 g/mol
InChI Key: YSMVRMWNBGATCE-UHFFFAOYSA-N
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Description

8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane is a bicyclic amine derivative featuring a bridged azabicyclo[3.2.1]octane scaffold. The compound is characterized by two key substituents:

  • A tert-butyloxycarbonyl (Boc) group at the 3-position, which serves as a protective group for amines during synthetic processes.
  • An aminomethyl group at the 8-position, which introduces a primary amine functionality.

The Boc group enhances stability and modulates solubility, making the compound a valuable intermediate in medicinal chemistry, particularly for prodrug development or targeted delivery systems .

Properties

IUPAC Name

tert-butyl 8-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(9)6-14/h9-11H,4-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMVRMWNBGATCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Pathway:

Step Description Reagents & Conditions Yield References
1 Preparation of precursor with hydroxyl or nitrile group Cyanation or hydroxylation Variable ,
2 Cyclization to form the azabicyclic core Halogenation followed by intramolecular nucleophilic substitution Moderate to high
3 Reduction of nitrile/hydroxy group to amine LiAlH₄ in THF ~70-80%
4 Boc protection of amino group Boc₂O, base Quantitative Standard
5 Introduction of aminomethyl group Formalin or paraformaldehyde with reductants Variable Literature

Research Findings Summary:

  • The synthesis often begins with a cyclization of a precursor bearing suitable leaving groups and amino functionalities.
  • Reduction steps are crucial for converting nitrile or hydroxyl groups into amines.
  • Boc protection ensures stability during subsequent reactions.
  • Final steps involve deprotection and purification.

Data Tables Summarizing Preparation Methods

Method Key Reagents Main Reactions Advantages Limitations
Cyclization of halogenated precursors Halogenating agents, base Intramolecular nucleophilic substitution Regioselectivity Requires precise conditions
Reduction of nitrile/hydroxy intermediates LiAlH₄, catalytic hydrogenation Conversion to amine High yield Handling reactive reagents
Protection/deprotection Boc₂O, acids Stability during synthesis Widely used Additional steps needed
Cycloaddition Dipolar species, olefins Formation of bicyclic core Stereoselectivity Less common for this specific compound

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the bicyclic amine, allowing selective reactions at other sites. Acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) cleave the Boc group, regenerating the free amine:

8 Aminomethyl 3 Boc 3 azabicyclo 3 2 1 octaneTFA HCl8 Aminomethyl 3 azabicyclo 3 2 1 octane+CO2+tert butanol\text{8 Aminomethyl 3 Boc 3 azabicyclo 3 2 1 octane}\xrightarrow{\text{TFA HCl}}\text{8 Aminomethyl 3 azabicyclo 3 2 1 octane}+\text{CO}_2+\text{tert butanol}

Conditions :

  • Trifluoroacetic acid (TFA) in dichloromethane (0°C to room temperature, 1–4 hours)

  • HCl in dioxane (room temperature, 2–6 hours)

Applications :

  • Generates reactive intermediates for further functionalization, such as alkylation or acylation .

Nucleophilic Substitution at the Aminomethyl Group

The primary amine moiety participates in nucleophilic substitution reactions, forming derivatives with electrophiles:

Example: Alkylation

Reaction with alkyl halides or sulfonates yields N-alkylated products:

R X+8 Aminomethyl 3 Boc 3 azabicyclo 3 2 1 octaneR NH CH2 bicyclic core+HX\text{R X}+\text{8 Aminomethyl 3 Boc 3 azabicyclo 3 2 1 octane}\rightarrow \text{R NH CH}_2\text{ bicyclic core}+\text{HX}

Reagents :

  • Methyl iodide, benzyl bromide, or tosyl chloride

  • Base: NaH or K2_2CO3_3 in THF/DMF

Outcome :

  • Alkylated products are precursors to bioactive molecules, including neurotransmitter reuptake inhibitors.

Oxidation Reactions

The aminomethyl group can be oxidized to nitro or carbonyl functionalities under controlled conditions:

Oxidizing Agent Conditions Product
KMnO4_4Aqueous acidic, 0–25°CNitro derivative
H2_2O2_2/FeCl3_3Ethanol, refluxAldehyde or ketone

Mechanism :

  • Oxidation proceeds via radical intermediates or metal-catalyzed pathways.

Reduction of Intermediate Functional Groups

The compound’s derivatives undergo reduction to yield saturated or deprotected analogs:

Example: Azide Reduction

Azide intermediates (formed via substitution with NaN3_3) are reduced to amines:

N3 CH2 bicyclic coreLiAlH4/Pd CNH2 CH2 bicyclic core\text{N}_3\text{ CH}_2\text{ bicyclic core}\xrightarrow{\text{LiAlH}_4/\text{Pd C}}\text{NH}_2\text{ CH}_2\text{ bicyclic core}

Applications :

  • Critical for synthesizing primary amines in tropane alkaloid analogs .

Coupling Reactions

The deprotected amine participates in peptide coupling or Suzuki-Miyaura reactions:

Reagents :

  • EDC/HOBt for amide bond formation

  • Palladium catalysts for cross-coupling with aryl halides

Example :

8 Aminomethyl 3 azabicyclo 3 2 1 octane+Ar B OH 2Pd PPh3 4Ar CH2 bicyclic core\text{8 Aminomethyl 3 azabicyclo 3 2 1 octane}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Ar CH}_2\text{ bicyclic core}

Outcome :

  • Enables diversification for structure-activity relationship studies .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Key Products Applications
Boc DeprotectionTFA/DCM or HCl/dioxaneFree amineIntermediate for further synthesis
AlkylationR-X, NaH/THFN-Alkylated derivativesCNS drug candidates
OxidationKMnO4_4/H2_2SO4_4Nitro or carbonyl compoundsFunctional group interconversion
Reductive AminationNaBH3_3CN, RCHOSecondary aminesLigand design
Cross-CouplingPd catalysts, aryl boronic acidsBiaryl derivativesMaterials science

Mechanistic Insights

  • Boc Deprotection : Proceeds via protonation of the carbamate oxygen, followed by elimination of CO2_2 and tert-butanol.

  • Nucleophilic Substitution : The amine’s lone pair attacks electrophiles, facilitated by the bicyclic scaffold’s rigidity.

  • Oxidation Pathways : Metal-mediated oxidation likely involves electron transfer from the amine to the oxidant.

Scientific Research Applications

Medicinal Chemistry

8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane serves as a critical building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system (CNS). Its derivatives have shown potential as:

  • Monoamine Reuptake Inhibitors : Effective in treating disorders such as depression, anxiety, and ADHD by modulating neurotransmitter levels.

Organic Synthesis

The compound is utilized as an intermediate in synthesizing complex organic molecules. Its unique structure allows for diverse chemical transformations, making it a versatile reagent in organic chemistry.

Biological Studies

Due to its structural similarity to natural products, it is employed in biological studies to explore mechanisms of action related to neurotransmitter modulation and receptor interactions.

Industrial Applications

In industrial settings, this compound aids in developing new materials and chemical processes, particularly in the pharmaceutical industry.

Therapeutic Applications

Research has demonstrated that this compound exhibits therapeutic potential in several areas:

  • Depression and Mood Disorders
    • Preclinical studies indicate that it alleviates depressive symptoms by enhancing monoaminergic neurotransmission.
  • Anxiolytic Effects
    • Modulation of serotonin levels suggests its potential use in treating anxiety disorders.
  • ADHD Treatment
    • Its reuptake inhibition supports its application in managing ADHD symptoms by increasing dopamine availability.

In Vitro Studies

In vitro studies have shown that derivatives effectively inhibit the reuptake of serotonin and norepinephrine in human cell lines expressing transporters for these neurotransmitters.

Animal Models

Animal studies indicate significant efficacy in reducing depressive behaviors, with notable reductions in immobility time during forced swim tests—an established assay for antidepressant activity.

Comparative Analysis with Other Antidepressants

Compound NameMechanismTherapeutic UseSide Effects
This compound HClMonoamine reuptake inhibitorDepression, Anxiety, ADHDPotentially lower than SSRIs
Selective Serotonin Reuptake Inhibitors (SSRIs)Serotonin reuptake inhibitorDepression, AnxietySleep disturbances, nausea
Tricyclic Antidepressants (TCAs)Norepinephrine & serotonin reuptake inhibitorDepressionCardiovascular effects

Mechanism of Action

The mechanism of action of 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The azabicyclo[3.2.1]octane scaffold is a versatile framework in drug discovery. Below is a detailed comparison of 8-aminomethyl-3-boc-3-azabicyclo[3.2.1]octane with structurally related compounds, focusing on substituents, biological activities, and applications:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Biological Activity/Application Key Findings/Advantages References
This compound 3-Boc, 8-aminomethyl Synthetic intermediate; potential prodrug Boc group enhances stability; modular for derivatization
8-Azabicyclo[3.2.1]octane benzylamine NK1 antagonists C6 acidic substituents (e.g., COOH) hNK1 receptor antagonism High affinity (pKi > 8.5) with selectivity over hERG channels
Sulfonamide derivatives (e.g., Compound 3) 2-Aza with aryl sulfonamide Antiviral (EMCV IC50 = 22.0 ± 2.6 µM) Diastereoselective synthesis; activity against EMCV and HPIV-3
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride 8-Methyl, 3-amine (dihydrochloride salt) Biochemical research (e.g., tropane analogs) Used in radioligand development for neurological targets
6-Azabicyclo[3.2.1]octane (aphanorphine) 6-Aza scaffold Natural product (alkaloid) Bridged ring system with opioid-like activity

Key Observations

Substituent Impact on Activity :

  • Boc Protection : The Boc group in the target compound prevents undesired reactions during synthesis, enabling selective deprotection for downstream modifications .
  • Acidic Groups : In NK1 antagonists (e.g., C6-COOH derivatives), acidic substituents improve receptor binding affinity and reduce off-target effects (e.g., hERG inhibition) .
  • Sulfonamide Functionality : Sulfonamide derivatives exhibit antiviral activity via diastereoselective interactions with viral proteins, highlighting the role of electronic effects .

Stereochemical Considerations :

  • Stereoselective synthesis (e.g., β vs. α configurations in naphthamide derivatives) significantly impacts biological activity . The endo/exo configuration of substituents in azabicyclo compounds may influence binding to targets like α7nAChR .

Biological Applications: Antiviral: Sulfonamide derivatives show potency against EMCV and HPIV-3, with IC50 values in the low micromolar range . Neurological: Tropane analogs (e.g., 3-aminotropane dihydrochloride) are used in radioligand studies for dopamine and serotonin transporters . Insecticidal: Patent claims cover azabicyclo derivatives with heterocyclic substituents for pest control, demonstrating scaffold versatility .

Biological Activity

8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane (often referred to as 8-AM-3-Boc-3-azabicyclo[3.2.1]octane) is a compound of significant interest in medicinal chemistry due to its structural features and biological activity. This bicyclic compound exhibits potential therapeutic applications, particularly in the context of opioid receptor modulation and neurotransmitter reuptake inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C13H25ClN2O2, with a molecular weight of 276.81 g/mol. The compound is typically found in its hydrochloride salt form, which enhances its solubility and stability for various applications.

Structural Characteristics

The compound features a bicyclic structure that includes a nitrogen atom, contributing to its biological activity. The presence of the tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, allowing for further chemical modifications.

PropertyValue
Molecular FormulaC13H25ClN2O2
Molecular Weight276.81 g/mol
IUPAC Nametert-butyl 8-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate; hydrochloride
SolubilitySoluble in water

The biological activity of 8-AM-3-Boc-3-azabicyclo[3.2.1]octane is primarily attributed to its interaction with opioid receptors and neurotransmitter transporters:

  • Mu Opioid Receptor Antagonism : Research indicates that derivatives of azabicyclo[3.2.1]octane can act as antagonists at mu opioid receptors, which are implicated in pain modulation and gastrointestinal motility disorders .
  • Monoamine Reuptake Inhibition : The compound has been identified as a potential monoamine reuptake inhibitor, targeting neurotransmitters such as serotonin, norepinephrine, and dopamine, which are crucial for mood regulation and various neurological disorders .

Case Studies and Research Findings

Several studies have explored the pharmacological properties of azabicyclo[3.2.1]octane derivatives:

  • Opioid-Induced Bowel Dysfunction : A study highlighted the efficacy of azabicyclo derivatives in treating conditions like opioid-induced bowel dysfunction by selectively antagonizing peripheral mu opioid receptors without affecting central analgesic effects .
  • Neurotransmitter Reuptake : In vitro studies demonstrated that certain derivatives of azabicyclo[3.2.1]octane could inhibit the reuptake of serotonin and norepinephrine, suggesting potential applications in treating depression and anxiety disorders .

Comparative Analysis with Related Compounds

The biological activity of 8-AM-3-Boc-3-azabicyclo[3.2.1]octane can be compared with other similar compounds:

Compound NamePrimary ActivityReference
tert-butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochlorideMu opioid receptor antagonist
8-Methyl-3-(2-phenylphenoxy)-8-azabicyclo[3.2.1]octaneNeurotransmitter reuptake inhibition
Exo-3-amino-8-Boc-8-azabicyclo[3.2.1]octaneMixed agonist-antagonist effects at opioid receptors

Q & A

Q. What synthetic methodologies are effective for preparing 8-azabicyclo[3.2.1]octane derivatives with stereochemical control?

Radical cyclization using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) for bicyclic scaffolds, as demonstrated in the synthesis of 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones . For 3-Boc-protected derivatives, tert-butyl carbamate (Boc) groups are introduced via standard amine protection protocols, often requiring anhydrous conditions and catalytic bases like DMAP .

Q. How can researchers characterize 8-azabicyclo[3.2.1]octane derivatives analytically?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is recommended for quantifying purity and structural confirmation. For stereochemical analysis, nuclear Overhauser effect (NOE) NMR experiments and X-ray crystallography are critical, as seen in studies of sigma-2 receptor ligands .

Q. What initial biological screening approaches are suitable for these compounds?

Competitive binding assays against transporters (e.g., DAT, SERT, NET) or receptors (e.g., sigma-1/sigma-2) provide preliminary activity data. For example, 8-substituted derivatives showed modest DAT/SERT/NET inhibition (Ki values in µM range), while 3-benzyl analogs exhibited high sigma-2 affinity (Ki < 50 nM) .

Advanced Research Questions

Q. How do structural modifications at the 3- and 8-positions influence sigma receptor selectivity?

Introducing bulky substituents (e.g., benzyl at C3) enhances sigma-2 affinity while reducing sigma-1 binding. For instance, 11b (3-benzyl derivative) achieved a sigma-1/sigma-2 selectivity ratio >100, attributed to steric hindrance limiting sigma-1 pocket access . Computational docking studies using QSAR models can further predict substituent effects .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for transporter inhibition?

Conflicting DAT/SERT/NET activity across derivatives (e.g., ethylidenyl vs. benzimidazole substituents) may arise from conformational flexibility. Rigidifying the bicyclic core via sp³-hybridized bridges or introducing hydrogen-bond donors (e.g., -OH at C6) can stabilize bioactive conformations, as observed in hypotensive agent studies .

Q. How can computational tools optimize pharmacokinetic properties of these compounds?

Molecular dynamics simulations predict metabolic stability by identifying labile sites (e.g., Boc deprotection in vivo). LogP calculations (e.g., XlogP ≈ 2.1 for 3-benzyl derivatives) guide solubility adjustments, while ADMET models assess blood-brain barrier permeability for CNS-targeted analogs .

Q. What methods improve diastereomeric purity during scale-up synthesis?

Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (e.g., lipase-mediated acylations) enhance enantiomeric excess. For example, radical cyclization with chiral tin reagents achieved 75–78% diastereomeric excess in 1-azabicyclo[5.2.0]nonan-9-ones .

Data Contradiction Analysis

Q. Why do some 8-azabicyclo[3.2.1]octane derivatives show divergent activity in in vitro vs. in vivo models?

Discrepancies may arise from metabolic instability (e.g., Boc group cleavage) or off-target effects. Comparative studies of Boc-protected vs. free-amine analogs in rodent models revealed improved in vivo half-life for protected derivatives, suggesting metabolic shielding .

Methodological Tables

Parameter Example Data Reference
Sigma-2 affinity (Ki)11b: 12 nM (sigma-2), 1,200 nM (sigma-1)
HPLC-MS retention time3-Boc derivative: 8.2 min (C18 column)
Calculated logP (XlogP)3-Benzyl derivative: 2.1
Diastereomeric excess (de)Radical cyclization: 75–78%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane
Reactant of Route 2
Reactant of Route 2
8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane

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